

# Anhydrovinblastine: A Technical Guide for Antineoplastic Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Anhydrovinblastine

Cat. No.: B1217452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Anhydrovinblastine**, a semi-synthetic derivative of the vinca alkaloid vinblastine, is an antineoplastic agent with a mechanism of action centered on the disruption of microtubule dynamics. Like other vinca alkaloids, it binds to tubulin, inhibiting its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the M phase and subsequent induction of apoptosis.<sup>[1][2][3][4]</sup> This technical guide provides an in-depth overview of **anhydrovinblastine**, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study as an anticancer agent.

## Chemical and Physical Properties

**Anhydrovinblastine** is a complex dimeric indole alkaloid.

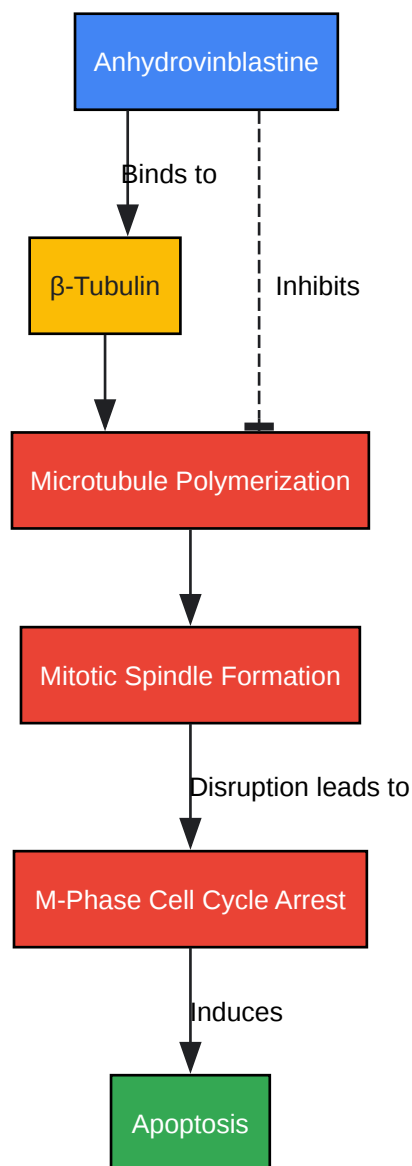
Property	Value	Reference
Chemical Formula	C <sub>46</sub> H <sub>56</sub> N <sub>4</sub> O <sub>8</sub>	[3][5]
Molecular Weight	792.96 g/mol	[3]
CAS Number	38390-45-3	[3][5]
IUPAC Name	methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0 <sup>4,12</sup> .0 <sup>5,19</sup> ]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0 <sup>1,9</sup> .0 <sup>2,7</sup> .0 <sup>16,19</sup> ]nonadeca-2,4,6,13-tetraene-10-carboxylate	[5]
Synonyms	3',4'-Anhydrovinblastine, AVLB	[5]

## Mechanism of Action

The primary antineoplastic activity of **anhydrovinblastine** stems from its interaction with tubulin, the protein subunit of microtubules.

- **Tubulin Binding:** **Anhydrovinblastine** binds to the β-subunit of tubulin dimers at a specific site, known as the vinca-binding site.[4]
- **Inhibition of Microtubule Polymerization:** This binding inhibits the polymerization of tubulin dimers into microtubules, shifting the dynamic equilibrium towards depolymerization.[3]
- **Mitotic Spindle Disruption:** The interference with microtubule dynamics leads to the disruption of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.
- **M-Phase Arrest:** Consequently, cancer cells are arrested in the M phase of the cell cycle.[3]

- Induction of Apoptosis: Prolonged M-phase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.



[Click to download full resolution via product page](#)

**Anhydrovinblastine's** mechanism of action.

## Preclinical and Clinical Data

### In Vitro Cytotoxicity

**Anhydrovinblastine** has demonstrated cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are indicative of its potency.

Cell Line	Cancer Type	IC50 (μM)
A549	Non-small cell lung cancer	Not explicitly found, but derivatives show potent activity.
HeLa	Cervical cancer	Not explicitly found, but derivatives show potent activity.
MCF-7	Breast adenocarcinoma	Not explicitly found for anhydrovinblastine.
HCT116	Colorectal carcinoma	Not explicitly found for anhydrovinblastine.

Note: While specific IC50 values for the parent compound **anhydrovinblastine** are not readily available in a consolidated table in the reviewed literature, numerous studies on its derivatives confirm potent cytotoxicity in the nanomolar to low micromolar range against these cell lines.<sup>[6]</sup>

## In Vivo Efficacy

A phase I clinical trial (NCT00003882) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of **anhydrovinblastine** in patients with advanced refractory solid tumors.<sup>[7][8]</sup>

Parameter	Finding	Reference
Patient Population	24 patients with advanced solid tumors, including NSCLC, colorectal cancer, and soft tissue sarcoma.	[8]
Dosing Regimen	Intravenous infusion over 1 hour, once every 3 weeks.	[7]
Maximum Tolerated Dose (MTD)	21 mg/m <sup>2</sup>	[8]
Dose-Limiting Toxicities (DLT)	Grade 4 constipation and neutropenia; Grade 3 nausea/vomiting.	[8]
Preliminary Efficacy	Stable disease was observed in one patient with metastatic sarcoma and three patients with metastatic NSCLC.	[8]

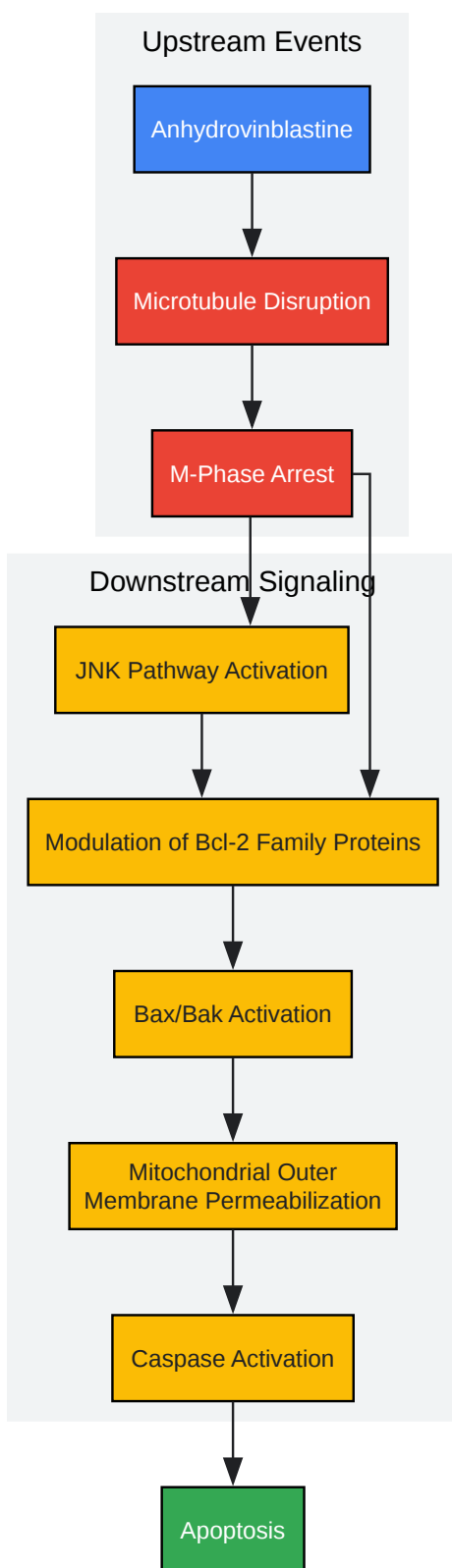
## Pharmacokinetics

The pharmacokinetic profile of **anhydrovinblastine** was characterized in the phase I clinical trial.

Parameter	Value
Model	Two-compartment model
Clearance (mean)	26.4 L/h/m <sup>2</sup>
Terminal Half-life (median)	18 hours
Linearity	Linear pharmacokinetics

## Downstream Signaling Pathways

The M-phase arrest induced by **anhydrovinblastine** triggers downstream signaling cascades that culminate in apoptosis. While direct studies on **anhydrovinblastine** are limited, the pathways activated by other microtubule-disrupting agents, such as vinblastine, are well-characterized and likely to be similar. These include the activation of the JNK signaling pathway and modulation of Bcl-2 family proteins.[\[9\]](#)[\[10\]](#)



[Click to download full resolution via product page](#)

Proposed downstream signaling pathway of **anhydrovinblastine**.

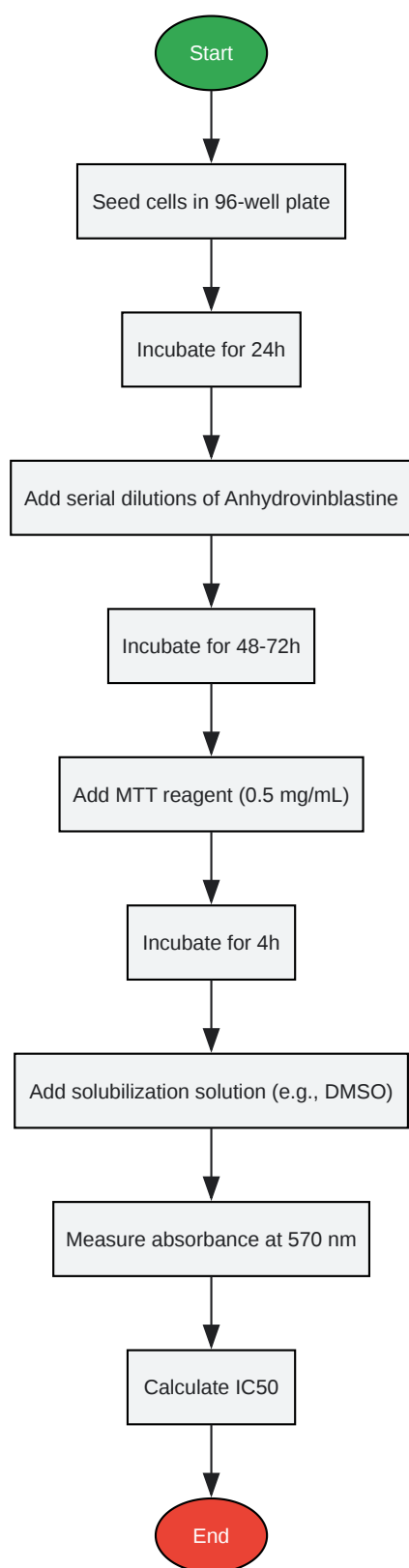
## Experimental Protocols

### In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC<sub>50</sub> value of **anhydrovinblastine** in a 96-well plate format.

[\[11\]](#)[\[12\]](#)[\[13\]](#)





[Click to download full resolution via product page](#)

Workflow for an MTT cytotoxicity assay.

#### Materials:

- Cancer cell line of interest
- Complete culture medium
- **Anhydrovinblastine**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
- 96-well flat-bottom plates
- Multichannel pipette
- Plate reader

#### Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of **anhydrovinblastine** in culture medium and add 100  $\mu$ L to the appropriate wells. Include vehicle-only control wells.
- Incubate for 48-72 hours.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

## Tubulin Polymerization Assay

This assay measures the effect of **anhydrovinblastine** on the in vitro polymerization of purified tubulin.<sup>[14][15][16]</sup>

Materials:

- Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
- **Anhydrovinblastine**
- Microplate spectrophotometer with temperature control

Procedure:

- Reconstitute purified tubulin on ice according to the manufacturer's protocol.
- Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and polymerization buffer.
- Add various concentrations of **anhydrovinblastine** or vehicle control to the reaction mixture.
- Transfer the reaction mixtures to a pre-warmed 96-well plate.
- Immediately place the plate in a spectrophotometer pre-heated to 37°C.
- Measure the absorbance at 340 nm every minute for 60 minutes.
- Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.

## Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle phase distribution of cells treated with **anhydrovinblastine**.<sup>[3][17][18]</sup>

#### Materials:

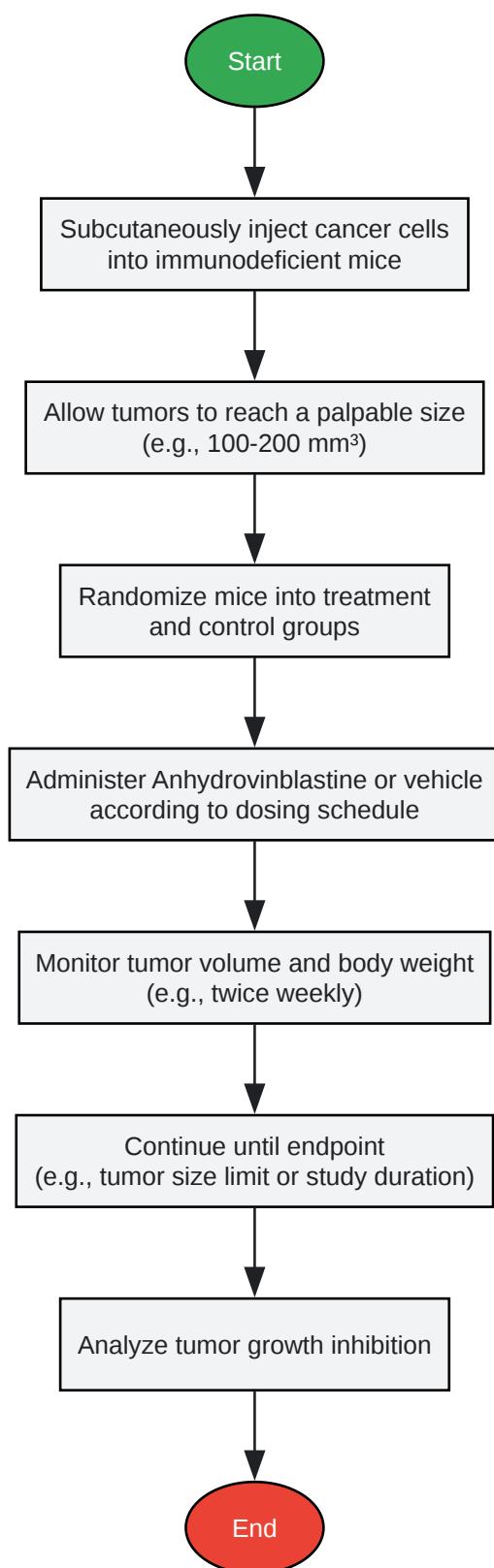
- Cancer cell line of interest
- **Anhydrovinblastine**
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

#### Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of **anhydrovinblastine** for 24-48 hours.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples using a flow cytometer.
- Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is expected.

## In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of **anhydrovinblastine** in a mouse xenograft model.[\[1\]\[4\]\[19\]\[20\]\[21\]](#)



[Click to download full resolution via product page](#)

Workflow for an in vivo xenograft study.

#### Materials:

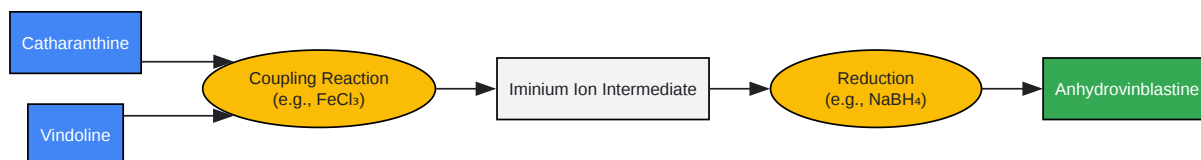
- Immunodeficient mice (e.g., athymic nude or NSG mice)
- Cancer cell line of interest
- Matrigel (optional)
- **Anhydrovinblastine** formulated for in vivo administration
- Vehicle control solution
- Calipers

#### Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g.,  $1-5 \times 10^6$  cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor formation.
- Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Administer **anhydrovinblastine** (e.g., via intravenous or intraperitoneal injection) according to the desired dose and schedule. The control group receives the vehicle.
- Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice a week). Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Continue the study until a defined endpoint, such as the tumors in the control group reaching a maximum allowed size.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
- Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

## Synthesis

**Anhydrovinblastine** is a key intermediate in the synthesis of vinblastine and its analogues. It is typically synthesized via the coupling of two simpler indole alkaloids, catharanthine and vindoline, often promoted by an iron(III) salt.<sup>[1][2][22]</sup>



[Click to download full resolution via product page](#)

Synthetic route to **anhydrovinblastine**.

## Conclusion

**Anhydrovinblastine** is a potent microtubule-destabilizing agent with demonstrated antineoplastic activity. Its mechanism of action, involving the disruption of microtubule dynamics and induction of M-phase arrest, makes it a valuable compound for cancer research and drug development. The protocols and data presented in this guide provide a comprehensive resource for scientists investigating the therapeutic potential of **anhydrovinblastine**. Further research is warranted to fully elucidate its efficacy in a broader range of cancer types and to explore its potential in combination therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchhub.com [researchhub.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 21. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]



- To cite this document: BenchChem. [Anhydrovinblastine: A Technical Guide for Antineoplastic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217452#anhydrovinblastine-as-an-antineoplastic-agent]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)